

# starting materials for 4-**iodo-1,3,5-trimethyl-1H-pyrazole** synthesis

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## Compound of Interest

Compound Name: **4-*iodo-1,3,5-trimethyl-1H-pyrazole***

Cat. No.: **B1330906**

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## An In-depth Technical Guide to the Synthesis of **4-*iodo-1,3,5-trimethyl-1H-pyrazole***

This technical guide provides a comprehensive overview of the synthetic routes for obtaining **4-*iodo-1,3,5-trimethyl-1H-pyrazole***, a valuable building block in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

## Synthetic Pathways

The synthesis of **4-*iodo-1,3,5-trimethyl-1H-pyrazole*** primarily involves two key stages: the formation of the 1,3,5-trimethyl-1H-pyrazole core followed by its regioselective iodination at the 4-position. An alternative route involves the N-methylation of a pre-iodinated pyrazole ring.

### Pathway A: Synthesis of 1,3,5-trimethyl-1H-pyrazole followed by Iodination

This is the most common approach, which begins with the synthesis of the pyrazole ring system.

- Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazole The classical and widely used method for this step is the Knorr pyrazole synthesis.<sup>[1]</sup> This reaction involves the condensation of a  $\beta$ -dicarbonyl compound, such as acetylacetone, with a hydrazine derivative, in this case, methylhydrazine.<sup>[1]</sup>

- Step 2: Iodination of 1,3,5-trimethyl-1H-pyrazole The electron-rich pyrazole ring readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and thus the primary site of attack for electrophiles.<sup>[2]</sup> Several reagents can be employed for the iodination of pyrazoles, including N-iodosuccinimide (NIS) or a combination of molecular iodine with an oxidizing agent.<sup>[3][4]</sup>

#### Pathway B: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole

This alternative pathway begins with an already iodinated pyrazole ring, which is then methylated at the N1 position.

- Step 1: Synthesis of 4-iodo-3,5-dimethyl-1H-pyrazole This intermediate can be prepared through the iodination of 3,5-dimethylpyrazole.
- Step 2: N-methylation The N-H proton of 4-iodo-3,5-dimethyl-1H-pyrazole is deprotonated with a base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide.<sup>[5]</sup>

## Experimental Protocols

### Protocol 1: Knorr Synthesis of 1,3,5-trimethyl-1H-pyrazole<sup>[1]</sup>

- Materials: Acetylacetone, methylhydrazine, ethanol, glacial acetic acid (catalyst).
- Procedure:
  - To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.
  - Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed.
  - Add a catalytic amount of glacial acetic acid.
  - Heat the mixture to reflux and maintain for 2-4 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Remove the ethanol under reduced pressure.
- The crude product can be purified by vacuum distillation or recrystallization.

#### Protocol 2: Iodination of 1,3,5-trimethyl-1H-pyrazole using N-Iodosuccinimide (NIS)[3]

- Materials: 1,3,5-trimethyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile.
- Procedure:
  - Dissolve 1,3,5-trimethyl-1H-pyrazole (1.0 eq) in acetonitrile.
  - Add N-Iodosuccinimide (1.1 eq) to the solution.
  - Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
  - After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - Dissolve the residue in dichloromethane and wash with a saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
  - Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product, which can be further purified by column chromatography.

#### Protocol 3: N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole[5]

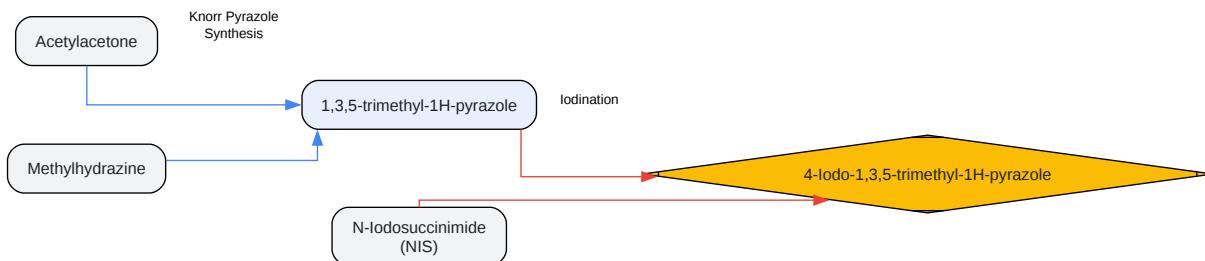
- Materials: 4-iodo-3,5-dimethyl-1H-pyrazole, sodium hydride, methyl iodide, tetrahydrofuran (THF).
- Procedure:
  - In an inert atmosphere, suspend sodium hydride in tetrahydrofuran at 20 °C.
  - Add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole in THF to the suspension.

- Stir the mixture for a designated period to allow for deprotonation.
- Add methyl iodide to the reaction mixture.
- Continue stirring for 12 hours.
- Upon completion, quench the reaction carefully with water.
- Extract the product with an organic solvent.
- Dry the organic layer and remove the solvent under reduced pressure to obtain the product.

## Quantitative Data

Reaction Step	Starting Materials	Reagents & Conditions	Yield	Reference
Synthesis of 1,3,5-trimethyl-1H-pyrazole	Acetone, Methylhydrazine	Knorr closure ring reaction, 1,2-dichloroethane, 0-5 °C to RT, 36h	Not specified	[6]
N-methylation of 4-iodo-3,5-dimethyl-1H-pyrazole	4-iodo-3,5-dimethyl-1H-pyrazole, Methyl iodide	Sodium hydride, THF, 20 °C, 12h	97%	[5]
Synthesis of a pyrazole ionic liquid precursor	1,3,5-trimethyl-1H-pyrazole, Bromoethane	Chloroform, reflux 70h	84.3%	[6]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Iodo-1,3,5-trimethyl-1H-pyrazole**.

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